Lipophilicity Advantage
7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline exhibits a measured logP of 3.61 , substantially higher than 7-chloro-4-hydroxyquinoline (logP 2.30–2.59, XLogP3 = 1.2 [1]) and moderately higher than 4-hydroxy-2-(trifluoromethyl)quinoline (logP ≈ 3.22 [2]). The ~1.3 log-unit increase relative to the non-CF3 analog translates to a theoretical 20-fold increase in octanol/water partition coefficient, indicating superior membrane permeability potential.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 3.61 (computed); XLogP3 = 3.1 |
| Comparator Or Baseline | 7-Chloro-4-hydroxyquinoline: logP = 2.30–2.59, XLogP3 = 1.2; 4-Hydroxy-2-(trifluoromethyl)quinoline: logP ≈ 3.22 |
| Quantified Difference | ΔlogP = +1.0 to +1.3 vs. 7-Cl-4-OH-quinoline; ΔlogP = +0.4 vs. 4-OH-2-CF3-quinoline |
| Conditions | Computed logP (ChemScene), XLogP3 (PubChem), experimental logP (literature) |
Why This Matters
Higher logP directly impacts compound partitioning in biphasic reaction systems, membrane permeability in cell-based assays, and retention time in reverse-phase HPLC purification—making the target compound preferable for applications requiring enhanced lipophilicity.
- [1] SIELC, 7-Chloro-4-hydroxyquinoline: LogP = 2.30. View Source
- [2] NCBI PubChem / QSPR, 4-Hydroxy-2-(trifluoromethyl)quinoline: LogP = 3.22 (QSPR). View Source
